molecular formula C8H4F4O2 B14022320 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B14022320
M. Wt: 208.11 g/mol
InChI Key: HFGHPAWOYREXAE-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of electrophilic aromatic substitution reactions where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and formylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups enhances its reactivity and binding affinity to biological targets. These groups can influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group in the ortho position relative to the aldehyde group can lead to distinct intramolecular interactions and reaction pathways .

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H

InChI Key

HFGHPAWOYREXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)O)C(F)(F)F

Origin of Product

United States

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